Head-to-Head Weight Loss Superiority: Semaglutide 2.4 mg vs. Liraglutide 3.0 mg (STEP-8 Trial)
In the STEP-8 randomized, double-blind, 68-week trial directly comparing semaglutide 2.4 mg once-weekly vs. liraglutide 3.0 mg once-daily in adults with overweight or obesity without diabetes (N=338), semaglutide produced a mean body weight reduction of 15.8% vs. 6.4% for liraglutide—a treatment difference of −9.4 percentage points (95% CI, −12.0 to −6.8; P<0.001) [1]. The proportions achieving ≥10%, ≥15%, and ≥20% weight loss were also significantly higher with semaglutide.
| Evidence Dimension | Mean percent body weight change from baseline at Week 68 |
|---|---|
| Target Compound Data | Semaglutide 2.4 mg: −15.8% |
| Comparator Or Baseline | Liraglutide 3.0 mg: −6.4% |
| Quantified Difference | −9.4 percentage points (P<0.001); relative difference ~147% |
| Conditions | STEP-8 RCT; 68 weeks; N=338; adults with overweight/obesity without diabetes; once-weekly s.c. semaglutide vs. once-daily s.c. liraglutide |
Why This Matters
For procurement decisions in obesity research or clinical supply, semaglutide's nearly 2.5-fold greater weight loss versus the legacy GLP-1RA liraglutide justifies prioritization when maximal efficacy is required.
- [1] Rubino DM, Greenway FL, Khalid U, et al. Effect of Weekly Subcutaneous Semaglutide vs Daily Liraglutide on Body Weight in Adults With Overweight or Obesity Without Diabetes: The STEP 8 Randomized Clinical Trial. JAMA. 2022;327(2):138-150. doi:10.1001/jama.2021.23619 View Source
